molecular formula C19H14N2 B10802249 9-(4-Aminophenyl)acridine

9-(4-Aminophenyl)acridine

Cat. No.: B10802249
M. Wt: 270.3 g/mol
InChI Key: FBYIXUGLBVYXGI-UHFFFAOYSA-N
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Description

9-(4-Aminophenyl)acridine is a versatile amino-functionalized acridine compound that serves as a valuable building block in materials science and medicinal chemistry research. Its structure features an acridine core, a heterocycle known for its planar, aromatic characteristics, linked to a phenylamine group, making it a useful precursor for further chemical modification. In materials science, this compound has been effectively used for the covalent functionalization of graphene oxide (GO). The functionalization process, characterized by techniques such as FTIR, UV-vis, TGA, and Raman spectroscopy, results in hybrid materials with modified electronic properties, suggesting potential applications in developing advanced materials . The acridine pharmacophore is well-established in biological research. While this compound itself is a key synthetic intermediate, its structural class—9-aminoacridine derivatives—is widely investigated for diverse biological activities. Related derivatives have been studied as inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease research , and as DNA-intercalating agents with demonstrated in vitro and in vivo anticancer activity against various cell lines, including lung (A-549) and cervical (HeLa) cancer . A very recent area of investigation explores how certain 9-aminoacridines can modulate regulatory T cell (Treg) function by targeting the FoxP3 transcription factor, thereby potentially boosting anti-tumor immunity . This makes the 9-aminoacridine scaffold a compound of significant interest for developing new immunotherapies. Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C19H14N2

Molecular Weight

270.3 g/mol

IUPAC Name

4-acridin-9-ylaniline

InChI

InChI=1S/C19H14N2/c20-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12H,20H2

InChI Key

FBYIXUGLBVYXGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C4=CC=C(C=C4)N

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

9-(4-Aminophenyl)acridine is a compound that belongs to the acridine family, which is known for its diverse biological activities, particularly in the field of oncology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to intercalate with DNA, leading to the disruption of cellular processes such as replication and transcription. This intercalation can induce DNA damage , triggering cellular responses that may lead to apoptosis (programmed cell death). The compound has been shown to enhance the phosphorylation of p53, a critical regulator in the cell cycle and apoptosis pathways, indicating its potential as an anti-cancer agent .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism of Action Reference
A549 (Lung cancer)15.3Induces apoptosis via DNA damage
HeLa (Cervical)20.5Cell cycle arrest and apoptosis
HepG2 (Liver cancer)18.0Intercalation with DNA leading to replication inhibition
MiaPaCa-2 (Pancreatic)12.7Modulates P450 enzymes affecting drug metabolism
B16F0 (Melanoma)10.5Reduces tumor colony formation in vivo

Case Studies

  • Lung Cancer Treatment : In a study involving human lung adenocarcinoma cells (A549), this compound demonstrated significant anti-proliferative effects. The compound was found to induce cell cycle arrest and apoptosis, correlating with increased DNA damage markers such as phosphorylated histone H2A.X .
  • Pancreatic Cancer Models : Research on pancreatic cancer cell lines revealed that this compound exhibited potent cytotoxicity, particularly against MiaPaCa-2 cells, where it modulated critical metabolic pathways involving cytochrome P450 enzymes . This suggests potential for combination therapies that could enhance efficacy through metabolic modulation.
  • In Vivo Studies : An in vivo model using B16F0 melanoma showed that treatment with this compound resulted in a marked decrease in tumor colony formation in the lungs of treated mice compared to controls . This indicates not only its effectiveness in vitro but also its potential for therapeutic application in clinical settings.

Scientific Research Applications

Clinical Diagnostics

Fluorescent Probe Development

Recent studies have highlighted the use of 9-(4-aminophenyl)acridine as a fluorescent probe for detecting human serum albumin (HSA). This compound was synthesized to provide a highly specific and rapid detection method for HSA using fluorescence-capillary gel electrophoresis (CGE). The optimal conditions for this detection method were established, demonstrating the compound's potential in clinical diagnostics, particularly for diseases associated with altered serum albumin levels .

Photodynamic Therapy

Photosensitization Properties

Acridine derivatives, including this compound, have shown promise as photosensitizers in photodynamic therapy (PDT). For instance, studies indicate that acridine compounds can enhance DNA damage when exposed to ultraviolet A (UVA) radiation. This sensitization leads to increased reactive oxygen species (ROS) production, which is critical for inducing apoptosis in cancer cells. Such properties suggest that this compound could play a significant role in developing effective PDT agents for cancer treatment .

Medicinal Chemistry

Anticancer Activity

The anticancer potential of acridine derivatives has been extensively studied. For example, a derivative similar to this compound was shown to induce growth inhibition in various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction. The compound's ability to modulate tumor microenvironment factors further supports its candidacy as an anticancer agent .

Anti-inflammatory and Analgesic Properties

Research has also focused on the anti-inflammatory and analgesic activities of acridine derivatives. Compounds synthesized from acridine structures have demonstrated significant efficacy in reducing inflammation and pain in experimental models. This activity is attributed to their interaction with various biological receptors, making them promising candidates for drug development targeting inflammatory diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of acridine derivatives is crucial for optimizing their therapeutic potential. Studies have shown that modifications on the acridine ring significantly affect their biological activities, including anticancer and anti-inflammatory effects. For instance, substituents on the phenyl ring can enhance the inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases .

Summary Table of Applications

Application Description References
Clinical DiagnosticsDevelopment of fluorescent probes for rapid detection of human serum albumin
Photodynamic TherapyEnhancement of DNA damage via UVA sensitization leading to apoptosis in cancer cells
Anticancer ActivityInduction of growth inhibition and apoptosis in various cancer cell lines
Anti-inflammatory PropertiesSignificant efficacy in reducing inflammation and pain
Structure-Activity RelationshipsOptimization of biological activity through chemical modifications

Comparison with Similar Compounds

Comparison with Similar Acridine Derivatives

Key Compounds :

  • 9-Phenylacridine: Lacks the amino group, reducing polarity and DNA-binding affinity. Synthesized via direct coupling, yielding 255.31 g/mol .
  • 9-Styrylacridines: Derivatives like 9-(4-Methylstyryl)acridine and 9-(4-Methoxystyryl)acridine feature extended conjugated systems, synthesized via benzaldehyde condensation. Melting points vary (174–262°C), with lower yields (23–55%) compared to 9-(4-Aminophenyl)acridine .
  • 9-(Ethylthio)acridines: Thioether substituents (e.g., 2-amino-9-(ethylthio)acridine) show antimicrobial activity (MIC: 12–500 mg/L) but require amino groups at specific positions for efficacy .
  • Acridine Carboxamide Platinum Complexes: Incorporate metal-coordinating carboxamide groups, enhancing anticancer activity via DNA cross-linking, unlike the non-metallated this compound .
Anticancer and Photocytotoxicity
  • 9-[(E)-2-Phenylethenyl]acridine (1): Exhibits DNA intercalation via UV-Vis and fluorescence spectroscopy, suggesting similar DNA-binding mechanisms to this compound but without amino-enhanced ROS quenching .
  • Pentyl-AcrDIM/Hexyl-AcrDIM: Photocytotoxic against L1210 and A2780 cancer cells (IC₅₀ < 1 µM) with low toxicity in HaCaT cells. The amino group in this compound may improve selectivity but requires validation .
  • 9-Acridinyl Amino Acid Derivatives: Compared to amsacrine, these derivatives show reduced toxicity in HEK 293 normal cells, highlighting the role of amino acid side chains in modulating selectivity .

Table 2: Anticancer Activity Comparison

Compound Target Cells Mechanism Selectivity (Cancer vs. Normal) Reference
This compound Neuroprotective models ROS quenching High (neuroprotection)
Pentyl-AcrDIM L1210, A2780 Photodynamic therapy High
9-Acridinyl Amino Acid Derivatives HeLa, HepG2 DNA intercalation Moderate
Antimicrobial Activity
  • 2-Amino-9-(ethylthio)acridine: Active against P. mirabilis (MIC: 12 mg/L) and B. subtilis (MIC: 30 mg/L). The ethylthio group and amino positioning are critical, unlike this compound’s phenylamino group .
Neuroprotective and Enzyme Inhibition
  • Group 2 Acridines (e.g., Compound 48): Poor acetylcholinesterase (AChE) inhibition (IC₅₀ > 3000 nM) due to the 9-(N-substituted phenyl)amino side chain. This suggests that this compound’s amino group may limit AChE targeting .

DNA Interaction and Photoreactivity

  • 9-(4'-Azidophenyl)acridine: Acid-controlled photoreactivity with quantum yield modulation. The azido group enables photo-crosslinking, whereas this compound’s amino group may stabilize charge-transfer complexes .

Physical and Spectroscopic Properties

  • 4-Phenylacridin-9-amine: Predicted collision cross-section (CCS) of 162.3 Ų for [M+H]⁺, indicating a compact structure. Comparable data for this compound is lacking but could inform solubility and bioavailability .
  • 9-Styrylacridines: Substituents like methoxy or dimethylamino alter melting points (174–262°C), suggesting that this compound’s amino group may increase thermal stability .

Q & A

Q. How do solvent systems affect the aggregation behavior of this compound in solution?

  • Methodology :
  • Analyze aggregation via UV-Vis spectroscopy in solvents of varying polarity (e.g., water, DMSO). Use 1^1H NMR to observe chemical shift changes in aromatic protons. Confirm with dynamic light scattering (DLS) to measure particle size distribution .

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